molecular formula C12H11ClN4O2 B2986291 2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate CAS No. 1436190-84-9

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate

Cat. No. B2986291
CAS RN: 1436190-84-9
M. Wt: 278.7
InChI Key: GCSZRLBXHJRTLB-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate” is a chemical compound with the molecular formula C12H11ClN4O2 and a molecular weight of 278.7. The pyrimidine moiety in this compound is a widespread heterocycle in biologically occurring compounds, such as components of nucleic acids (uracil, thymine, and cytosine) and vitamin B1 .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with 1,3-dielectrophilic components and urea derivatives in the presence of K2CO3 under reflux . Tert-butanol is reported as the suitable solvent for this reaction . Other methods include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is a common reaction involving pyrimidine compounds . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : The condensation of specific amines with ethyl pyridine-2-carboxylate derivatives leads to the formation of pyrimidinylpyrimidines with potential biological activities. These compounds have been studied for their amplifying effects on phleomycin against bacterial strains such as Escherichia coli, showcasing their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

  • Antimicrobial and Antitubercular Activities : Synthesis of pyrimidine-azitidinone analogues has shown significant in vitro antimicrobial and antitubercular activities. This research underscores the potential of such compounds in developing new antibacterial and antituberculosis treatments (Chandrashekaraiah et al., 2014).

  • Anti-inflammatory and Analgesic Activities : Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, related in structure to the compound of interest, were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, highlighting their potential in therapeutic applications (Abignente et al., 1984).

Chemical Structure and Reactivity

  • Molecular Structure Analysis : The detailed structural analysis of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives has provided insights into their molecular conformations and potential reactivity patterns, which are crucial for designing compounds with desired biological activities (Wu et al., 2005).

  • Potential DNA Intercalaters : Research into heterocycles from the reaction of aryl bis-isothiocyanates with pyrimidine derivatives indicates the potential of these compounds to act as DNA intercalaters. This property could be exploited in the development of anticancer drugs (Ebrahimlo & Khalafy, 2008).

properties

IUPAC Name

2-(pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-10-9(3-1-4-14-10)11(18)19-8-7-17-12-15-5-2-6-16-12/h1-6H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZRLBXHJRTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCCNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate

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